molecular formula C2H4N4S B12366824 3-Amino-3,4-dihydro-1,2,4-triazole-5-thione

3-Amino-3,4-dihydro-1,2,4-triazole-5-thione

Cat. No.: B12366824
M. Wt: 116.15 g/mol
InChI Key: OMHLQQVVWRNRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3,4-dihydro-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-3,4-dihydro-1,2,4-triazole-5-thione can be synthesized through several methods. One common approach involves the reaction of 4-arylalkyl- and 4-arylthiosemicarbazides with aroyl isothiocyanates, which cyclize to form the triazole-thione structure . Another method includes the reaction of hydrazides of acids and 4-substituted thiosemicarbazides with isothiocyanates or cyanamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dihydro-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted triazole derivatives .

Scientific Research Applications

3-Amino-3,4-dihydro-1,2,4-triazole-5-thione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dihydro-1,2,4-triazole-5-thione involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . Molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins essential for cell division .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: Similar in structure but lacks the thione group.

    5-Nitro-1,2,4-triazole-3-one: Contains a nitro group instead of an amino group.

    3,5-Diamino-1,2,4-triazole: Contains an additional amino group.

Uniqueness

3-Amino-3,4-dihydro-1,2,4-triazole-5-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C2H4N4S

Molecular Weight

116.15 g/mol

IUPAC Name

3-amino-3,4-dihydro-1,2,4-triazole-5-thione

InChI

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h1H,3H2,(H,4,7)

InChI Key

OMHLQQVVWRNRIP-UHFFFAOYSA-N

Canonical SMILES

C1(NC(=S)N=N1)N

Origin of Product

United States

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